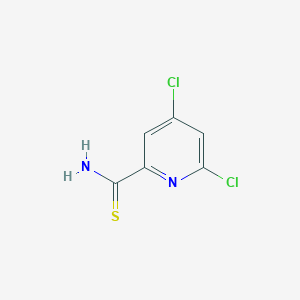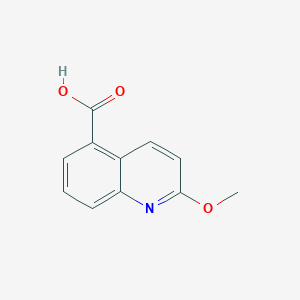![molecular formula C11H19NO2 B13673416 Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13673416.png)
Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-Azabicyclo[320]heptane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate typically involves the formation of the bicyclic ring system followed by the introduction of the butyl ester group. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reduction of spirocyclic oxetanyl nitriles has been used to prepare similar bicyclic compounds .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to facilitate the cyclization and esterification processes.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic ring system plays a crucial role in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
- 3-Aza-Bicyclo[3.2.0]Heptane-1,3-Dicarboxylic Acid 3-Tert-Butyl Ester
Uniqueness
Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a butyl ester group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
butyl 3-azabicyclo[3.2.0]heptane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-3-6-14-10(13)11-5-4-9(11)7-12-8-11/h9,12H,2-8H2,1H3 |
Clave InChI |
SFUPHKSBEPOZER-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C12CCC1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




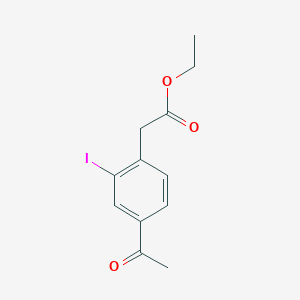
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
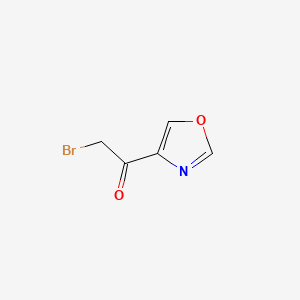
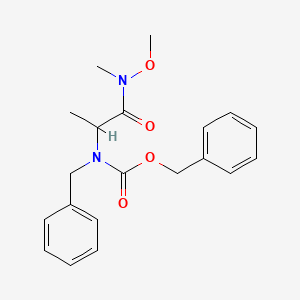
![[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol](/img/structure/B13673375.png)
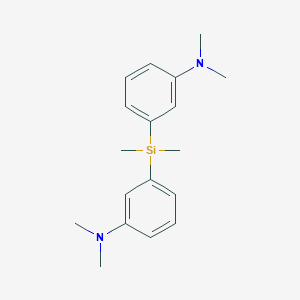
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)
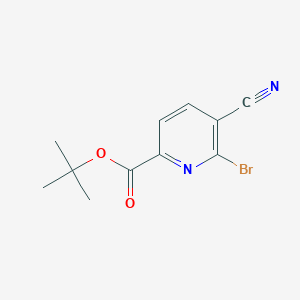
![2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673397.png)
